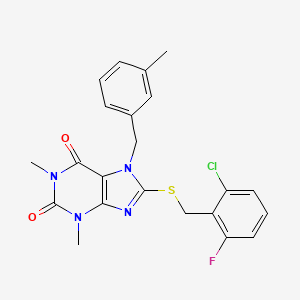![molecular formula C21H18N2O2S B2429943 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892274-44-1](/img/no-structure.png)
1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystallographic Studies and Molecular Interactions
Research highlights how modifications in molecular structures, such as isomeric changes, can influence the dimerization properties of pyrimidine derivatives through weak intermolecular interactions and pi-pi stacking, emphasizing the significance of structural variations in the development of new compounds with tailored properties (Avasthi et al., 2002).
Synthetic Methodologies
Innovative synthetic processes have been developed to create new derivatives of pyrimidine, demonstrating the chemical versatility and potential for creating a wide array of compounds from a single precursor. One study describes an efficient, three-component, one-pot synthesis of pyrimido[4,5-d]pyrimidine-2,4-diones, showcasing the utility of this compound in facilitating streamlined synthetic routes for complex molecules (Bazgir et al., 2008).
Photophysical Properties and Sensing Applications
The development of pyrimidine-phthalimide derivatives highlights the role of pyrimidine-based compounds in creating novel chromophores with aggregation-induced emission (AIE) characteristics, offering new avenues for sensing applications and the development of optical materials. This research underscores the potential of pyrimidine derivatives in the design of pH sensors and logic gates, expanding their application beyond traditional chemical and pharmaceutical fields (Yan et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with benzaldehyde, followed by cyclization with phenyl isocyanate and subsequent oxidation to form the final product.", "Starting Materials": [ "2-amino-4,5-dimethylthiophene-3-carboxylic acid", "benzaldehyde", "phenyl isocyanate", "oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with benzaldehyde in the presence of a suitable condensing agent such as EDCI or DCC to form the corresponding imine intermediate.", "Step 2: Cyclization of the imine intermediate with phenyl isocyanate in the presence of a suitable catalyst such as DBU or DMAP to form the thienopyrimidine intermediate.", "Step 3: Oxidation of the thienopyrimidine intermediate using an oxidizing agent such as DDQ or PCC to form the final product, 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
892274-44-1 |
Formule moléculaire |
C21H18N2O2S |
Poids moléculaire |
362.45 |
Nom IUPAC |
1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N2O2S/c1-14-15(2)26-20-18(14)19(24)23(17-11-7-4-8-12-17)21(25)22(20)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3 |
Clé InChI |
VOXUOFHZDZDYOM-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)C4=CC=CC=C4)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2429862.png)
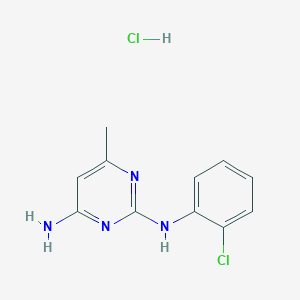
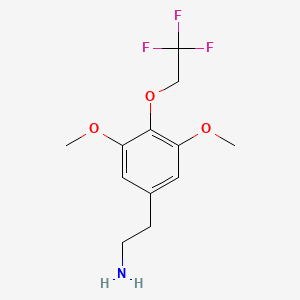
![N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2429865.png)
![2-Amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2429866.png)
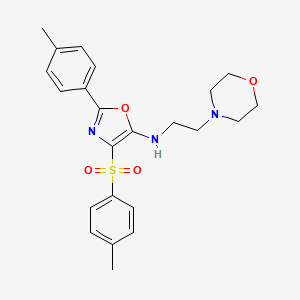
![1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2429871.png)
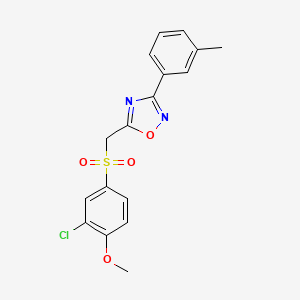
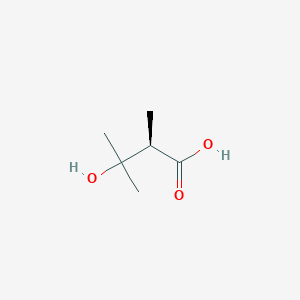
![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2429874.png)
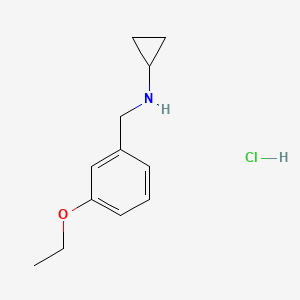
![5-(2-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2429878.png)
![(E)-N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2429879.png)
